

A Comparative Guide to the Efficacy of RIP2 Kinase Inhibitor 1 (GSK583)

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Compound of Interest

Compound Name: *RIP2 kinase inhibitor 1*

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This guide provides an objective comparison of the in vitro and in vivo efficacy of the Receptor-Interacting Protein 2 (RIPK2) kinase inhibitor 1, also known as GSK583, against other notable RIPK2 inhibitors. The information is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying NOD-like receptor signaling pathways and related inflammatory diseases.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of RIPK2 inhibitors is typically assessed through biochemical assays that measure direct inhibition of the kinase and cellular assays that evaluate the inhibitor's effect on downstream signaling events in a cellular context.

Biochemical and Cellular Activity of RIPK2 Inhibitors

Inhibitor	Target(s)	Biochemical IC ₅₀ (RIPK2)	Cellular Assay	Cellular IC ₅₀
RIPK2 Inhibitor 1 (GSK583)	RIPK2	5 nM (human), 2 nM (rat)[1]	MDP-stimulated TNFα production (human monocytes)	8 nM[2][3]
MDP-stimulated TNFα production (human whole blood)	237 nM[2][3]			
MDP-stimulated IL-6 production (mouse BMDMs)	12 nM[2]			
Gefitinib	EGFR, RIPK2	51 nM[2][4][5]	Inhibition of RIPK2 tyrosine phosphorylation	~51 nM[2][4]
Ponatinib	Multi-kinase, RIPK2	6.7 nM[4][5]	L18-MDP-induced RIPK2 ubiquitination (THP-1 cells)	Complete inhibition at 100 nM[2][4]
BI 706039	RIPK2	< 1.0 nM (human)	MDP-induced TNFα production (human monocytes)	< 1.0 nM[6]
2.9 nM (mouse) [6]	MDP-induced TNFα production (mouse whole blood)	4.5 nM[4]		
WEHI-345	RIPK2	130 nM[7][8]	MDP-induced cytokine production (BMDMs)	Effective at 500 nM[7][9]

Summary of In Vitro Findings:

RIPK2 Inhibitor 1 (GSK583) demonstrates high potency in biochemical assays with low nanomolar IC₅₀ values against both human and rat RIPK2.[1] This potency is translated into effective inhibition of downstream signaling in primary human monocytes.[2][3] However, its activity is moderately reduced in whole blood assays.[2][3] Ponatinib and BI 706039 also show very high potency.[4][5][6] Gefitinib is a less potent inhibitor compared to GSK583, ponatinib, and BI 706039.[2][4][5] WEHI-345 is the least potent among the compared inhibitors in biochemical assays.[7][8]

In Vivo Efficacy: Performance in Preclinical Models

The in vivo efficacy of RIPK2 inhibitors is crucial for their potential therapeutic application. Preclinical studies in animal models of inflammatory diseases, such as colitis and peritonitis, provide valuable insights into their performance.

In Vivo Performance of RIPK2 Inhibitors

Inhibitor	Animal Model	Key Findings
RIPK2 Inhibitor 1 (GSK583)	MDP-induced cytokine release (rat)	Dose-dependent inhibition of serum KC (rodent IL-8 orthologue) with an IC ₅₀ of 50 nM (derived from blood concentrations).[3]
MDP-induced peritonitis (mouse)	Dose-dependent inhibition of serum KC and neutrophil recruitment with an IC ₅₀ of 37 nM (derived from blood concentrations).[3]	
Gefitinib	SAMP1/YitFc mouse model of Crohn's Disease	Oral administration of 50 mg/kg/day significantly improved ileitis scores.[2][4][6]
MDP-induced peritonitis (mouse)	6.25 mg/kg intraperitoneal administration reduced cellular infiltration.[10]	
BI 706039	TRUC mouse model of IBD	Oral daily administration resulted in dose-responsive and significant improvement in colonic inflammation.[11]
WEHI-345	Experimental Autoimmune Encephalomyelitis (EAE) (mouse)	20 mg/kg twice daily intraperitoneal injection significantly lowered the mean disease score.[4]
MDP-stimulated cytokine release (mouse)	Normalized TNF and MCP-1 levels.[4]	

Summary of In Vivo Findings:

RIPK2 Inhibitor 1 (GSK583) has demonstrated in vivo activity in acute models of inflammation, effectively inhibiting cytokine production and neutrophil recruitment.[3] However, its development was halted due to off-target effects, including hERG channel inhibition.[2] Gefitinib

has shown efficacy in a spontaneous model of Crohn's disease, although its dual activity against EGFR and RIPK2 complicates the interpretation of its effects.[2][4][6] BI 706039 has shown promising results in a mouse model of IBD with a favorable pharmacokinetic profile.[11] WEHI-345 has demonstrated efficacy in a model of multiple sclerosis and in an acute inflammation model.[4]

Experimental Methodologies

Detailed protocols are essential for the replication and validation of experimental findings. Below are outlines of key experimental procedures used to evaluate RIPK2 inhibitors.

In Vitro Biochemical Kinase Assay (Fluorescence Polarization)

A fluorescence polarization-based binding assay is a common method to quantify the interaction of inhibitors with the ATP binding pocket of RIPK2.

- Reagents: Purified full-length FLAG-His tagged RIPK2, a fluorescently labeled ATP competitive ligand, and test compounds.
- Procedure:
 - Test compounds are serially diluted in DMSO.
 - RIPK2 enzyme is incubated with the test compounds.
 - The fluorescently labeled ligand is added to the mixture.
 - The reaction is incubated to allow binding to reach equilibrium.
 - Fluorescence polarization is measured. The displacement of the fluorescent ligand by the inhibitor results in a decrease in polarization.
- Data Analysis: IC₅₀ values are calculated from the dose-response curves.[3][12]

Cellular Assay: MDP-Stimulated Cytokine Production in Human Monocytes

This assay assesses the ability of an inhibitor to block the downstream effects of NOD2 activation in a primary cell model.

- Cell Culture: Primary human monocytes are isolated from peripheral blood.
- Procedure:
 - Monocytes are pre-incubated with various concentrations of the RIPK2 inhibitor.
 - The cells are then stimulated with muramyl dipeptide (MDP), a NOD2 ligand, to activate the RIPK2 signaling pathway.
 - After an incubation period, the cell culture supernatant is collected.
- Measurement: The concentration of pro-inflammatory cytokines, such as TNF α , in the supernatant is measured by ELISA.
- Data Analysis: IC₅₀ values are determined from the dose-dependent inhibition of cytokine production.[\[2\]](#)[\[3\]](#)

In Vivo Model: TNBS-Induced Colitis in Mice

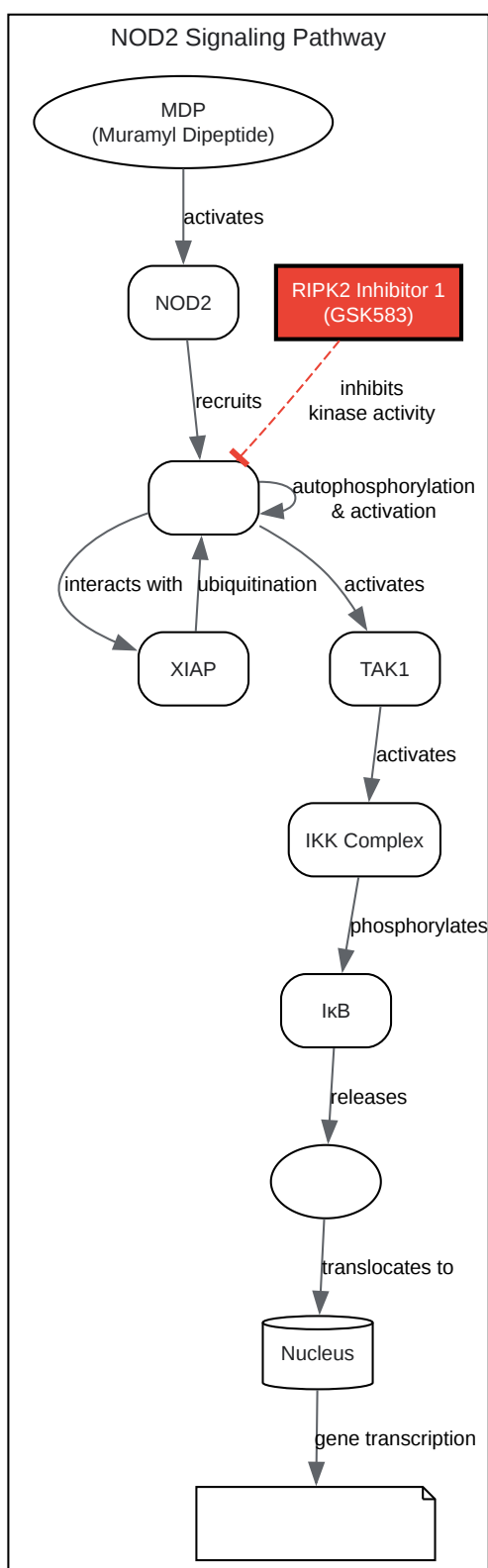
This is a widely used model to study the efficacy of anti-inflammatory compounds in inflammatory bowel disease.

- Induction of Colitis: Mice are administered 2,4,6-trinitrobenzenesulfonic acid (TNBS) intrarectally to induce colonic inflammation.
- Treatment: A prodrug of a RIPK2 inhibitor or vehicle is administered orally to the mice. A known anti-inflammatory drug, such as prednisolone, can be used as a positive control.[\[2\]](#)
- Assessment:
 - Disease activity is monitored daily (e.g., weight loss, stool consistency).
 - At the end of the study, colons are collected for histopathological evaluation of inflammation, edema, and tissue damage.

- Data Analysis: Colon scores are used to quantify the severity of colitis and the efficacy of the treatment.[\[2\]](#)

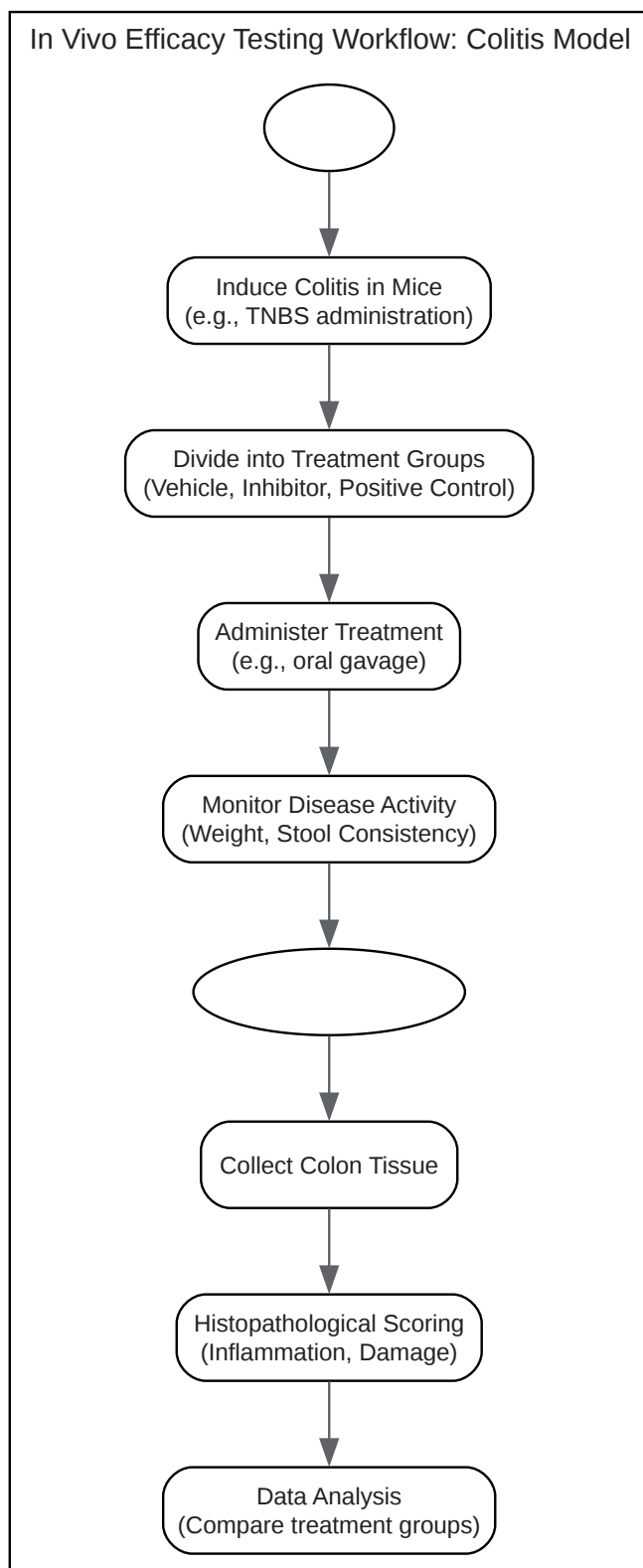
Visualizing the Science

Diagrams are provided to illustrate key concepts and experimental workflows.



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Caption: The NOD2 signaling pathway leading to pro-inflammatory cytokine production and the point of intervention by RIPK2 Inhibitor 1.



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Caption: A generalized workflow for evaluating the in vivo efficacy of a RIPK2 inhibitor in a mouse model of colitis.

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